pent-2-yne-1-thiol
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Overview
Description
Pent-2-yne-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a carbon-carbon triple bond (alkyne)
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-yne-1-thiol can be synthesized through several methods, including:
Thiol-Yne Click Chemistry: This method involves the radical-mediated addition of thiols to alkynes.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a halogenated alkyne with a thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-yne click reactions due to their high efficiency, specificity, and mild reaction conditions. These reactions can be performed under solventless conditions or in environmentally benign media such as water .
Chemical Reactions Analysis
Types of Reactions
Pent-2-yne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
Pent-2-yne-1-thiol has several scientific research applications, including:
Chemistry: Used in the synthesis of complex molecular architectures through thiol-yne click chemistry.
Biology: Employed in the modification of biomolecules and the study of protein interactions.
Industry: Utilized in the production of functional polymer beads and hydrogels.
Mechanism of Action
The mechanism of action of pent-2-yne-1-thiol involves the formation of carbon-sulfur bonds through radical-mediated or nucleophilic addition reactions. The thiol group acts as a nucleophile, attacking electrophilic centers in the target molecules. This results in the formation of stable carbon-sulfur bonds, which are crucial for the compound’s reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
Pent-2-yne-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Pent-2-yne-1-amine: Contains an amino group instead of a thiol group.
But-2-yne-1-thiol: Shorter carbon chain but similar functional groups.
Uniqueness
Pent-2-yne-1-thiol is unique due to its combination of an alkyne and thiol group, which provides distinct reactivity and versatility in synthetic applications. The presence of the thiol group allows for specific interactions with metals and other electrophiles, making it valuable in various chemical and industrial processes .
Properties
CAS No. |
147471-84-9 |
---|---|
Molecular Formula |
C5H8S |
Molecular Weight |
100.2 |
Purity |
95 |
Origin of Product |
United States |
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